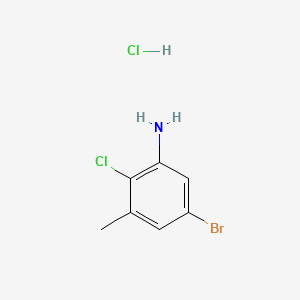

5-Bromo-2-chloro-3-methylaniline hydrochloride

描述

属性

分子式 |

C7H8BrCl2N |

|---|---|

分子量 |

256.95 g/mol |

IUPAC 名称 |

5-bromo-2-chloro-3-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(10)7(4)9;/h2-3H,10H2,1H3;1H |

InChI 键 |

RXPRYTNMNLEWAZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1Cl)N)Br.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

Halogenation: The synthesis of 5-Bromo-2-chloro-3-methylaniline hydrochloride typically begins with the halogenation of 3-methylaniline

Amination: The halogenated intermediate is then subjected to amination reactions to introduce the amine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and amination processes, often using continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction typically yields primary or secondary amines.

科学研究应用

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine:

- Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

Industry:

- Utilized in the production of agrochemicals, dyes, and pigments.

作用机制

The mechanism of action of 5-Bromo-2-chloro-3-methylaniline hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in medicinal chemistry.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-bromo-2-chloro-3-methylaniline hydrochloride to other halogenated anilines and derivatives are critical for understanding its reactivity, physicochemical properties, and applications. Below is a detailed analysis based on substituent patterns, molecular parameters, and similarity scores from diverse sources:

Structural Analogues and Key Differences

Table 1: Comparison of this compound with Similar Compounds

*Note: The similarity score of 1.00 for 3-Bromo-5-chloro-2-fluoroaniline hydrochloride (CAS 943830-81-7) likely reflects an internal database error, as its substituent positions differ significantly from the target compound .

Analysis of Substituent Effects

Halogen and Alkyl Group Variations

- 5-Bromo-2-chloro-3-methoxyaniline (CAS 63603-12-3) : Replacing the methyl group (CH₃) with methoxy (OCH₃) at position 3 increases polarity due to the electron-donating oxygen atom. This elevates water solubility but reduces lipophilicity (logP) compared to the target compound .

Halogen Type and Position

- 3-Bromo-5-chloro-2-fluoroaniline hydrochloride (CAS 943830-81-7) : Fluorine at position 2 introduces strong electron-withdrawing effects, which may enhance the acidity of the aniline NH group. This contrasts with the methyl group in the target compound, which provides steric bulk but minimal electronic influence .

Pyridine-Based Analogues

- (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS 185017-72-5) : Replacing the benzene ring with pyridine significantly alters electronic properties and hydrogen-bonding capacity, reducing structural similarity (score: 0.82) .

生物活性

5-Bromo-2-chloro-3-methylaniline hydrochloride is an organic compound with a molecular formula of C7H8BrClN and a molecular weight of approximately 256.9551 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chlorine, and methyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various biological applications. The melting point of this compound is around 33 °C, and it is classified as a hazardous material, necessitating careful handling due to risks such as skin irritation and toxicity if ingested.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and selectivity towards these targets. Studies have shown that modifications to the compound's structure can alter its pharmacological profile, enhancing its potential as an enzyme inhibitor or modulator.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined using MTT assays, revealing promising results that suggest potential applications in cancer therapy .

Table 1: Cytotoxicity of this compound

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through pathways independent of p53 activation. This suggests that the compound may affect cell cycle regulation and promote cell death in a manner distinct from traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The halogen substituents enhance binding affinity to biological targets, while variations in the methyl group position can lead to differing levels of activity against specific enzymes or receptors .

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-fluoro-3-methylaniline | C7H8BrFN | Contains fluorine instead of chlorine |

| 4-Bromo-2-chloro-3-methylaniline | C7H8BrClN | Different substitution pattern on the benzene ring |

| 5-Bromo-2-methylbenzenamine | C7H8BrN | Lacks chlorine but retains bromine and methyl groups |

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives were tested for their anti-cancer properties, demonstrating varying degrees of efficacy across different tumor models. The findings indicated that specific modifications could enhance cytotoxicity while maintaining selectivity towards cancerous cells .

常见问题

Q. Why might recrystallization fail to remove halogenated byproducts, and how is this resolved?

- Solution : Halogenated impurities (e.g., di-brominated analogs) often have similar solubility. Switch to preparative HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile/water, 65:35). Confirm purity via isotopic pattern analysis in HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。